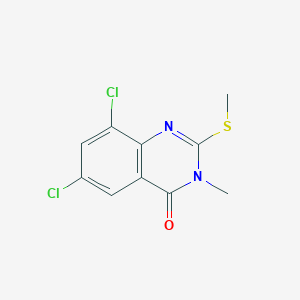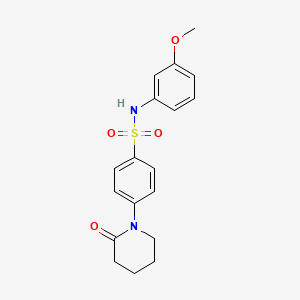
1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione, also known as Gabapentin enacarbil, is a prodrug of Gabapentin, a medication used to treat seizures, neuropathic pain, and restless leg syndrome. Gabapentin enacarbil is a white to off-white powder that is soluble in water and ethanol.
作用機序
1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil is a prodrug of 1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione, which is an anticonvulsant medication. 1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil is converted to 1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione in the body, which then binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This results in a decrease in the release of excitatory neurotransmitters, such as glutamate and substance P, leading to a reduction in pain and seizure activity.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate and substance P, leading to a reduction in pain and seizure activity. It has also been shown to increase the release of GABA, an inhibitory neurotransmitter, leading to a reduction in anxiety and depression.
実験室実験の利点と制限
1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil has several advantages for lab experiments. It is water-soluble, making it easy to dissolve in solutions for in vitro experiments. It is also stable under normal laboratory conditions, which makes it easy to store and handle. However, it has a low bioavailability, which may limit its effectiveness in in vivo experiments.
将来の方向性
There are several future directions for research on 1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil. One area of research is to investigate its potential use in treating other types of neuropathic pain, such as diabetic neuropathy. Another area of research is to investigate its potential use in treating anxiety and depression. Additionally, research could be conducted to investigate the potential use of 1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil in treating other types of addiction, such as opioid addiction.
Conclusion
1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil is a prodrug of 1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione that has potential therapeutic applications in treating neuropathic pain, restless leg syndrome, and epilepsy. Its mechanism of action involves binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, leading to a reduction in pain and seizure activity. While it has several advantages for lab experiments, such as being water-soluble and stable, it also has limitations, such as a low bioavailability. Future research could investigate its potential use in treating other types of neuropathic pain, anxiety, depression, and addiction.
合成法
1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil is synthesized by reacting 1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione with 1,4-butanediol monoacrylate. The reaction takes place in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization to obtain 1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil.
科学的研究の応用
1-(3-chlorophenyl)-3-(heptylamino)-2,5-pyrrolidinedione enacarbil has been extensively studied for its potential therapeutic applications. Research has shown that it may be effective in treating neuropathic pain, restless leg syndrome, and epilepsy. It has also been investigated for its potential use in treating alcohol dependence and cocaine addiction.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-2-3-4-5-6-10-19-15-12-16(21)20(17(15)22)14-9-7-8-13(18)11-14/h7-9,11,15,19H,2-6,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPCVVXZDOORMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC1CC(=O)N(C1=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1'-(3,5-dimethoxybenzyl)-8a'-hydroxyhexahydro-1'H-spiro[cyclohexane-1,4'-quinazoline]-2'(3'H)-thione](/img/structure/B5171379.png)
![3-anilino-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5171395.png)

![5-[3-bromo-4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5171413.png)
![4-(dimethylamino)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-nitrobenzamide](/img/structure/B5171420.png)
![N-(2-ethylphenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5171432.png)

![4-chloro-N-[2-(3,4-dimethoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5171435.png)
![methyl 3-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5171437.png)
